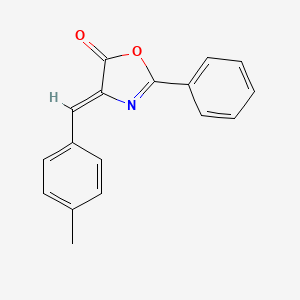
4-(Butylamino)-7-chloroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Butylamino)-7-chloroquinoline-3-carbonitrile is an organic compound with a complex structure that includes a quinoline core substituted with a butylamino group at the 4-position, a chlorine atom at the 7-position, and a cyano group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Amination: The butylamino group can be introduced through a nucleophilic substitution reaction, where the chloroquinoline is reacted with butylamine under basic conditions.
Formation of the Cyano Group: The cyano group can be introduced through a cyanation reaction using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
反応の種類
4-(ブチルアミノ)-7-クロロキノリン-3-カルボニトリルは、さまざまな化学反応を起こすことができます。これには、以下が含まれます。
酸化: この化合物は、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの強力な酸化剤を用いて酸化できます。
還元: 還元は、水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を用いて行うことができます。
置換: クロロ基は、適切な条件下で、アミンやチオールなどの他の求核剤で置換できます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム (KMnO4)。
還元: 無水エーテル中の水素化リチウムアルミニウム (LiAlH4)。
置換: 水酸化ナトリウム (NaOH) などの塩基の存在下でのブチルアミンなどの求核剤。
主な生成物
酸化: 酸化された官能基を持つキノリン誘導体の生成。
還元: 還元されたキノリン誘導体の生成。
置換: さまざまな官能基を持つ置換されたキノリン誘導体の生成。
4. 科学研究への応用
4-(ブチルアミノ)-7-クロロキノリン-3-カルボニトリルは、科学研究においていくつかの応用があります。
医薬品化学: クロロキンとの構造的類似性から、抗マラリア薬としての可能性が研究されています。
材料科学: この化合物は、独自の電子特性と光学特性を持つ新規材料の合成に使用できます。
生物学研究: 分子レベルでさまざまな生物学的プロセスと相互作用を研究するためのプローブとして使用されます。
工業用途: この化合物は、新規触媒や化学センサーの開発に使用できます。
科学的研究の応用
4-(Butylamino)-7-chloroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimalarial agent due to its structural similarity to chloroquine.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: The compound can be used in the development of new catalysts and chemical sensors.
作用機序
4-(ブチルアミノ)-7-クロロキノリン-3-カルボニトリルの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物は、これらの標的上の特定の部位に結合し、その生物学的機能の阻害または活性化につながる可能性があります。たとえば、医薬品化学では、マラリア原虫の複製に関与する酵素の活性を阻害する可能性があります。
類似化合物との比較
類似化合物
クロロキン: 類似のキノリンコアを持つ、よく知られた抗マラリア薬。
キナクリン: 構造的に類似した別の抗マラリア化合物。
プリマキン: マラリアの治療に使用されるキノリン誘導体。
独自性
4-(ブチルアミノ)-7-クロロキノリン-3-カルボニトリルは、特定の置換パターンによって、明確な化学的および生物学的特性が与えられており、独自性があります。
特性
CAS番号 |
5423-71-2 |
|---|---|
分子式 |
C14H14ClN3 |
分子量 |
259.73 g/mol |
IUPAC名 |
4-(butylamino)-7-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H14ClN3/c1-2-3-6-17-14-10(8-16)9-18-13-7-11(15)4-5-12(13)14/h4-5,7,9H,2-3,6H2,1H3,(H,17,18) |
InChIキー |
WCOSQQOERDYONH-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C2C=CC(=CC2=NC=C1C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


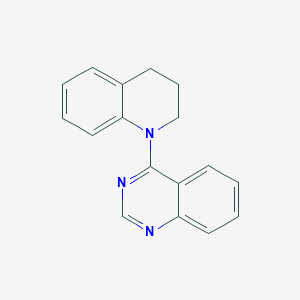





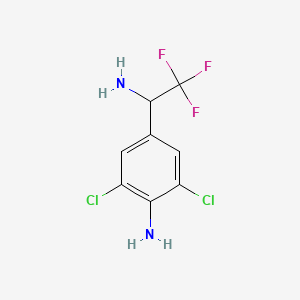
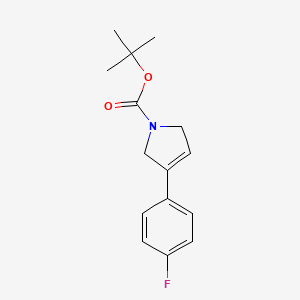
![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)
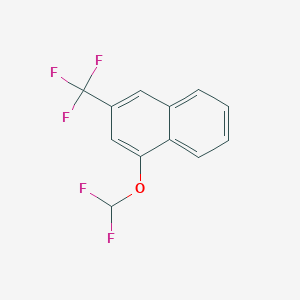
![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)
